butyl 4-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone ring, a benzoate ester, and an ethylbenzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the condensation of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Introduction of the Ethylbenzylidene Group: The ethylbenzylidene group is introduced through a Knoevenagel condensation reaction between an aldehyde and the thiazolidinone intermediate.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Butyl 4-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of butyl 4-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The ethylbenzylidene moiety may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
- 4-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
- 4-(5-(2-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
Uniqueness
Butyl 4-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate is unique due to the presence of the ethylbenzylidene moiety, which can enhance its binding affinity and specificity towards certain molecular targets. This compound’s structural features make it a valuable candidate for further research and development in various scientific fields.
Biological Activity
Butyl 4-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound incorporates a thiazolidine derivative and a butyl ester, which may contribute to diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C27H30N2O4S2, with an average molecular weight of approximately 496.640 g/mol. The presence of thioxo and thiazolidine moieties is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H30N2O4S2 |
Molecular Weight | 496.640 g/mol |
Structural Features | Thiazolidine, Butyl Ester |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazolidinone ring through the reaction of aldehydes with thiosemicarbazides under acidic conditions, followed by coupling reactions that link the thiazolidinone and benzoate moieties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing thiazolidinone structures have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .
Case Study:
A study evaluated various thiazolidinone derivatives for their antibacterial activity using a two-fold serial dilution method. Some compounds demonstrated comparable efficacy to established antibiotics such as norfloxacin and chloramphenicol .
Antifungal Activity
Similar derivatives have also been tested for antifungal activity. In vitro studies have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, suggesting that the compound may have therapeutic potential in treating fungal infections .
Anticancer Activity
The unique combination of functional groups in this compound positions it as a candidate for anticancer research. Thiazolidinone derivatives are known to exhibit cytotoxic effects against various cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. These interactions could involve enzyme inhibition or receptor modulation, leading to the observed antibacterial and anticancer effects.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Butyl 4-Aminobenzoate | C11H15NO2 | Local anesthetic properties |
Thiazolidinone Derivatives | Varies | Antimicrobial and anti-inflammatory effects |
Benzamide Derivatives | Varies | Anticancer activity |
Properties
Molecular Formula |
C27H30N2O4S2 |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
butyl 4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate |
InChI |
InChI=1S/C27H30N2O4S2/c1-3-5-17-33-26(32)21-12-14-22(15-13-21)28-24(30)7-6-16-29-25(31)23(35-27(29)34)18-20-10-8-19(4-2)9-11-20/h8-15,18H,3-7,16-17H2,1-2H3,(H,28,30)/b23-18- |
InChI Key |
OACPVELRJINIKP-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)CC)/SC2=S |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)CC)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.